4,4'-Di-tert-butyl-2,2'-bipyridine

概述

描述

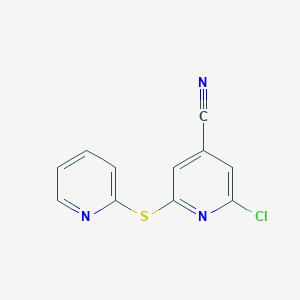

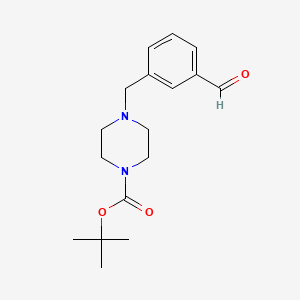

4,4’-Di-tert-butyl-2,2’-bipyridine is an organic compound with the molecular formula C18H24N2. It is a derivative of bipyridine, where two tert-butyl groups are attached to the 4 and 4’ positions of the bipyridine ring. This compound is known for its use as a ligand in coordination chemistry and catalysis .

作用机制

Target of Action

The primary target of 4,4’-Di-tert-butyl-2,2’-bipyridine (DTBBP) is its role as a ligand . A ligand is a molecule that binds to another (usually larger) molecule. In the case of DTBBP, it binds to various metal ions to form complexes .

Mode of Action

DTBBP interacts with its targets (metal ions) to form complexes. For example, it can be used in the synthesis of an oxidovanadium (IV) complex . The formation of these complexes results in changes in the chemical properties of the metal ions, enabling them to participate in various chemical reactions .

Biochemical Pathways

DTBBP affects several biochemical pathways through its role as a ligand. For instance, it is involved in the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide when it forms a complex with oxidovanadium (IV) . It also participates in iron-catalyzed ortho-allylation of 1-arylpyrazoles via C-H activation .

Result of Action

The molecular and cellular effects of DTBBP’s action are primarily seen in its ability to facilitate various chemical reactions. For example, the oxidovanadium (IV) complex it forms is used as a catalyst for the epoxidation of cyclooctene . This suggests that DTBBP can influence the rate and outcomes of certain chemical reactions.

Action Environment

The action, efficacy, and stability of DTBBP can be influenced by various environmental factors. These include the presence of specific metal ions, the concentration of DTBBP and other reactants, temperature, pH, and solvent conditions. For instance, the formation of the oxidovanadium (IV) complex requires the presence of tert-butyl hydroperoxide .

生化分析

Biochemical Properties

4,4’-Di-tert-butyl-2,2’-bipyridine is known to interact with various enzymes and proteins. For instance, it has been used in the synthesis of the oxidovanadium(IV) complex, which acts as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide . This suggests that 4,4’-Di-tert-butyl-2,2’-bipyridine may interact with enzymes involved in oxidation reactions.

Cellular Effects

Given its role in oxidation reactions, it may influence cellular processes related to oxidative stress and metabolism .

Molecular Mechanism

At the molecular level, 4,4’-Di-tert-butyl-2,2’-bipyridine likely exerts its effects through binding interactions with biomolecules. For example, it can act as a ligand, binding to metal ions to form complexes that can catalyze biochemical reactions .

Metabolic Pathways

Given its role as a ligand in oxidation reactions, it may be involved in metabolic pathways related to oxidation .

Subcellular Localization

Given its role in oxidation reactions, it may be localized in cellular compartments where such reactions occur .

准备方法

Synthetic Routes and Reaction Conditions

4,4’-Di-tert-butyl-2,2’-bipyridine can be synthesized through the Hiyama-Denmark cross-coupling reaction. This involves the reaction of 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine with 2-bromo-4-(tert-butyl)pyridine . The general procedure includes:

- Adding the appropriate heterocycle (0.5 mmol, 1.0 equivalent), silane (2.5 mmol, 5.0 equivalents), Na2S2O8 (1.0 mmol, 2.0 equivalents), and Ir(ppy)2(dtbpy)PF6 (0.005 mmol, 0.01 equivalent) to a vial.

- Sealing the vial and adding DMSO/DCE (1:1) solvent mixture.

- Exposing the reaction mixture to fluorescent light for 24 hours.

- Diluting the reaction mixture with saturated NaHCO3 solution, extracting with ethyl acetate, and purifying the crude product using silica gel chromatography .

Industrial Production Methods

Industrial production methods for 4,4’-Di-tert-butyl-2,2’-bipyridine are not widely documented. the synthesis typically follows similar procedures as laboratory methods, with adjustments for scale and efficiency .

化学反应分析

Types of Reactions

4,4’-Di-tert-butyl-2,2’-bipyridine primarily undergoes coordination reactions due to its role as a ligand. It can participate in:

Oxidation: Forms complexes with oxidovanadium(IV) for catalytic applications.

Reduction: Acts as a ligand in reduction reactions involving transition metals.

Substitution: Involved in substitution reactions where it replaces other ligands in metal complexes.

Common Reagents and Conditions

Oxidation: Uses tert-butyl hydroperoxide as an oxidant in the presence of oxidovanadium(IV) complexes.

Reduction: Utilizes transition metals like iridium and nickel in catalytic cycles.

Substitution: Employs various metal halides and organic solvents under inert atmosphere conditions.

Major Products

Oxidation: Produces epoxides from alkenes.

Reduction: Generates reduced metal complexes.

Substitution: Forms new metal-ligand complexes.

科学研究应用

4,4’-Di-tert-butyl-2,2’-bipyridine is extensively used in scientific research due to its versatility as a ligand. Its applications include:

相似化合物的比较

Similar Compounds

- 4,4’-Dimethyl-2,2’-bipyridine

- 4,4’-Di-tert-butylbiphenyl

- 2,2’-Bipyridyl

- 4,4’-Dimethoxy-2,2’-bipyridine

Uniqueness

4,4’-Di-tert-butyl-2,2’-bipyridine is unique due to the steric hindrance provided by the tert-butyl groups, which can influence the stability and reactivity of its metal complexes. This steric effect can lead to enhanced selectivity and efficiency in catalytic reactions compared to other bipyridine derivatives .

属性

IUPAC Name |

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNLQUKVUJITMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72914-19-3 | |

| Record name | 4,4'-Di-tert-butyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-Di-tert-butyl-2,2'-bipyridine?

A1: The molecular formula of dtbbpy is C18H24N2. Its molecular weight is 268.40 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize dtbbpy and its metal complexes?

A2: Researchers commonly utilize various spectroscopic techniques to characterize dtbbpy and its metal complexes. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and insights into the electronic environment of the ligand and the metal center in complexes. [, , , ]

- Infrared (IR) Spectroscopy: Useful for identifying functional groups and analyzing bonding interactions within the molecule, particularly in metal carbonyl complexes. [, , ]

- UV-Vis Spectroscopy: Helps characterize the electronic transitions within the molecule, providing information on the energy levels and potential photophysical properties of the complexes. [, , , , ]

- Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study complexes with unpaired electrons, providing information about the electronic structure and spin density distribution. [, , ]

Q3: How does the presence of tert-butyl groups in dtbbpy affect its solubility and stability?

A3: The tert-butyl groups in dtbbpy enhance its solubility in organic solvents while reducing its solubility in water. [, , , ] This makes it particularly useful in non-aqueous synthetic procedures and applications involving hydrophobic environments. Additionally, the bulky tert-butyl groups provide steric hindrance, often leading to increased stability of the resulting metal complexes. [, , , ]

Q4: What types of catalytic reactions are dtbbpy-containing metal complexes known to catalyze?

A4: dtbbpy-containing metal complexes exhibit catalytic activity in a variety of reactions, including:

- Epoxidation of olefins: Molybdenum(VI) complexes with dtbbpy have demonstrated effectiveness in catalyzing the epoxidation of cyclooctene, showcasing potential for organic synthesis applications. [, ]

- Hydrogen evolution: Ruthenium(II)-palladium(II) complexes incorporating dtbbpy have been explored as photocatalysts for hydrogen production from water, highlighting their potential in solar energy conversion. [, , ]

- Carbon dioxide reduction: Manganese(I) tricarbonyl complexes containing dtbbpy demonstrate activity in electrocatalytic carbon dioxide reduction, showcasing their potential in addressing environmental concerns. [, ]

- C-H bond activation and borylation: Iridium complexes with dtbbpy can catalyze the borylation of arenes, heteroarenes, and organometallic compounds, demonstrating their utility in organic synthesis. [, ]

Q5: How does the structure of the dtbbpy ligand influence the selectivity of the catalytic reaction?

A5: The steric bulk of the tert-butyl groups in dtbbpy can influence the selectivity of catalytic reactions by hindering access to the metal center. This can favor the formation of specific products by controlling the orientation of reacting species within the coordination sphere of the metal complex. [, , ]

Q6: How is computational chemistry employed in understanding the properties and reactivity of dtbbpy-containing complexes?

A6: Computational methods like Density Functional Theory (DFT) are essential for studying dtbbpy complexes. DFT calculations can:

- Predict molecular geometries and electronic structures: This helps researchers understand the spatial arrangement of atoms and the distribution of electrons within the complex. [, , ]

- Calculate spectroscopic properties: Simulated UV-Vis and IR spectra can be compared to experimental data to validate structural assignments and gain insights into electronic transitions and bonding. [, , ]

- Model reaction mechanisms and predict reaction outcomes: This enables researchers to rationalize observed reactivity and design new catalysts with improved activity and selectivity. [, , ]

Q7: How do modifications to the dtbbpy structure, such as the introduction of electron-donating or electron-withdrawing groups, affect the properties of the resulting metal complexes?

A7: Modifications to the dtbbpy structure can significantly impact the photophysical and electrochemical properties of the resulting metal complexes:

- Electron-donating groups: Increase the electron density at the metal center, typically resulting in a red-shift in absorption and emission spectra and a decrease in the metal's oxidation potential. [, , ]

- Electron-withdrawing groups: Decrease the electron density at the metal center, causing a blue-shift in absorption and emission spectra and an increase in the metal's oxidation potential. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)

![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)

![5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1334657.png)